Product packaging for 4-Methylpyrimidine-5-carbaldehyde(Cat. No.:CAS No. 933685-71-3)

4-Methylpyrimidine-5-carbaldehyde

Cat. No.: B2924286
CAS No.: 933685-71-3
M. Wt: 122.127
InChI Key: WVJQNZDDJVKNTJ-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Organic Synthesis and Medicinal Chemistry

The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. chemicalbook.compharmaffiliates.com Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its fundamental biological importance. chemicalbook.combldpharm.com This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities.

The pyrimidine scaffold is considered a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets with high affinity. ontosight.ai This has led to the development of a multitude of pyrimidine-based drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. cymitquimica.commoldb.combldpharm.com The synthetic accessibility and the potential for substitution at multiple positions on the pyrimidine ring allow for the fine-tuning of the molecule's steric and electronic properties, enabling the optimization of its pharmacokinetic and pharmacodynamic profiles. cymitquimica.com

Overview of Formylated Pyrimidines: Synthetic Utility and Structural Relevance

The introduction of a formyl (aldehyde) group onto a pyrimidine ring, creating a formylated pyrimidine such as 4-Methylpyrimidine-5-carbaldehyde, significantly enhances its synthetic utility. The aldehyde group is a versatile functional handle that can participate in a wide range of chemical transformations.

One of the most common methods for the formylation of activated aromatic and heteroaromatic compounds, including pyrimidines, is the Vilsmeier-Haack reaction. myskinrecipes.comfluorochem.co.uk This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, which then attacks the electron-rich pyrimidine ring. myskinrecipes.com The position of formylation is directed by the existing substituents on the pyrimidine ring.

The resulting pyrimidine-carbaldehydes are valuable intermediates in the synthesis of more complex heterocyclic systems. The aldehyde functionality can readily undergo condensation reactions with various nucleophiles. For instance, reaction with amines can yield Schiff bases, which can be further cyclized to produce fused pyrimidine systems. arctomsci.com Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile, provides a route to extended, conjugated systems with interesting photophysical properties. pharmaffiliates.com Furthermore, the aldehyde group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing access to a different set of derivatives and expanding the synthetic possibilities. bldpharm.com

Historical Context and Current Research Landscape of this compound

While the broader history of pyrimidine chemistry dates back to the 19th century, the specific investigation of this compound and its close derivatives is a more contemporary endeavor. The development of efficient formylation techniques, such as the Vilsmeier-Haack reaction, was crucial for accessing this class of compounds. myskinrecipes.comfluorochem.co.uk

Early interest in related compounds was driven by their role as intermediates in the synthesis of biologically important molecules. For example, a close analog, 4-amino-2-methylpyrimidine-5-carbaldehyde (B1281698), is a key intermediate in the synthesis of Vitamin B1 (Thiamine). bldpharm.com

Current research on this compound and its derivatives is largely focused on their application in the synthesis of novel compounds with potential therapeutic properties. For instance, the derivative 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (B1173359) is utilized in the synthesis of novel bridged bisazomethine compounds, which have shown potential as antihypertensive, antibacterial, and anticancer agents in in-silico studies. arctomsci.com The reactivity of the aldehyde group continues to be exploited in the construction of diverse molecular architectures, including fused heterocyclic systems like pyrido[4,3-d]pyrimidines. The ongoing exploration of the chemical space around this compound highlights its continued relevance as a valuable scaffold in the pursuit of new and improved functional molecules.

Compound Data Tables

Table 1: Physical and Chemical Properties of this compound and its Derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound933685-71-3 cymitquimica.comC₆H₆N₂O cymitquimica.com122.13
4-Amino-2-methylpyrimidine-5-carbaldehyde73-68-7 myskinrecipes.comC₆H₇N₃O myskinrecipes.com137.14 myskinrecipes.com
4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde14160-85-1 moldb.comfluorochem.co.ukC₆H₆N₂O₃ moldb.comfluorochem.co.uk154.12 moldb.comfluorochem.co.uk
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde14160-91-9C₆H₄Cl₂N₂O191.01
4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde84755-30-6C₇H₈N₂OS168.22
2-Iodo-4-methylpyrimidine-5-carbaldehydeNot AvailableC₆H₅IN₂O248.02

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O B2924286 4-Methylpyrimidine-5-carbaldehyde CAS No. 933685-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-6(3-9)2-7-4-8-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJQNZDDJVKNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933685-71-3
Record name 4-methylpyrimidine-5-carbaldehyde
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Synthetic Methodologies for 4 Methylpyrimidine 5 Carbaldehyde and Its Core Derivatives

Classical and Contemporary Synthetic Routes to 4-Methylpyrimidine-5-carbaldehyde

Formylation Reactions: Vilsmeier-Haack Methodologies

The Vilsmeier-Haack reaction stands as a prominent and efficient method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings, including pyrimidine (B1678525) systems. ijpcbs.comorganic-chemistry.org This reaction typically utilizes a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comthieme-connect.com

The mechanism of the Vilsmeier-Haack reaction commences with the formation of the highly electrophilic Vilsmeier reagent, a chloroiminium ion. numberanalytics.comrsc.org This reagent then undergoes an electrophilic attack on the electron-rich pyrimidine ring, leading to the formation of a sigma complex. numberanalytics.com Subsequent loss of a leaving group, typically a chloride ion, results in the formation of the formylated pyrimidine derivative. numberanalytics.com The reactivity of the pyrimidine substrate is crucial; electron-donating groups on the ring enhance its susceptibility to formylation. numberanalytics.com

The efficiency of the Vilsmeier-Haack formylation is significantly influenced by various reaction parameters, including the choice of solvent and reaction temperature. numberanalytics.comnumberanalytics.com A study on the formylation of 2-methylpyrimidine-4,6-diol demonstrated that the solvent plays a critical role in the reaction's outcome. mdpi.com

SolventReaction Time (hours)Yield (%)
N,N-Dimethylformamide (DMF)561
o-Xylene845
Benzene1038
Dichloroethane752

This table showcases the effect of different solvents on the yield and reaction time for the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol. Data sourced from a comparative analysis. mdpi.com

The use of polar solvents like DMF can enhance the reaction rate and selectivity. numberanalytics.com In the specific case of 2-methylpyrimidine-4,6-diol, employing DMF as the solvent resulted in the highest practical yield of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (B1173359) (61%) with a reaction time of 5 hours. mdpi.com Other solvents such as o-xylene, benzene, and dichloroethane have also been utilized, but generally lead to lower yields and may require longer reaction times. ijpcbs.commdpi.com Optimizing the ratio of the Vilsmeier reagent to the substrate is another key factor in improving reaction efficiency and minimizing side products. numberanalytics.com

Synthesis via Strategic Precursors

An alternative to direct formylation involves the construction of the pyrimidine ring from acyclic precursors that already contain the necessary functionalities or can be easily converted to the desired aldehyde.

The formylation of hydroxylated pyrimidine precursors, such as 2-methylpyrimidine-4,6-diol, under Vilsmeier-Haack conditions is a direct route to obtaining the corresponding 5-formyl derivative. mdpi.com In a specific example, the reaction of 2-methylpyrimidine-4,6-diol with the Vilsmeier reagent, prepared from POCl₃ and DMF, successfully yielded 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com Notably, under the studied conditions, the hydroxyl groups of the pyrimidine ring did not undergo substitution with chlorine atoms, a side reaction that can sometimes occur in similar substrates. mdpi.com

Nitrile-containing compounds, such as 2-cyanoacetamide (B1669375) and malononitrile, are versatile building blocks in the synthesis of various heterocyclic systems, including pyrimidines. researchgate.netresearchgate.netresearchgate.net These approaches often involve multi-component reactions where the nitrile group can be a precursor to or a directing group for the introduction of the aldehyde functionality.

One scalable synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile, a precursor that can be converted to the target aldehyde, starts from 2-cyanoacetamide. researchgate.net This method involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent to form an enamine, which is then condensed with acetamidine (B91507). researchgate.net An alternative route utilizes malononitrile, which is treated with an ionic salt prepared from DMF and dimethyl sulfate (B86663) to generate an intermediate that reacts with acetamidine hydrochloride to yield the same pyrimidine carbonitrile. researchgate.net

Three-component reactions involving malononitrile, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative can also be employed to construct the pyrimidine ring. researchgate.netingentaconnect.com These reactions are often catalyzed by a base and can be highly efficient, offering straightforward product isolation and high yields. researchgate.netingentaconnect.com While these methods may not directly yield the 5-carbaldehyde, the resulting pyrimidine derivatives can be further functionalized to introduce the desired aldehyde group.

Exploration of Halogenated Pyrimidine Derivatives as Synthetic Intermediates (e.g., 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde)

The synthesis of halogenated pyrimidine carbaldehydes, such as 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde, often employs the Vilsmeier-Haack reaction. This reaction is a reliable method for the formylation of electron-rich aromatic and heterocyclic rings. In a typical procedure, a substituted pyrimidine-4,6-diol serves as the starting material.

The synthesis proceeds by first creating the Vilsmeier reagent in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). 2-Methylpyrimidine-4,6-diol is then added to this mixture. The reaction is heated, leading to both chlorination of the hydroxyl groups at positions 4 and 6 and formylation at position 5. ambeed.com This transformation yields the target compound, 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde, which is a valuable intermediate for further chemical modifications. The chlorine atoms enhance the electrophilicity of the pyrimidine ring, making them excellent leaving groups for subsequent nucleophilic substitution reactions.

Key parameters for a similar synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (B460487) from 4,6-dihydroxypyrimidine (B14393) are detailed in the table below, illustrating the typical conditions for this type of transformation. chemicalbook.com

Table 1: Vilsmeier-Haack Reaction Parameters for Dichloropyrimidine Carbaldehyde Synthesis

Parameter Condition
Starting Material 4,6-Dihydroxypyrimidine
Reagents Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF)
Reaction Step 1 POCl₃ and DMF stirred at 0°C for 1 hour
Reaction Step 2 Addition of starting material, stirred for 0.5 hours at ambient temperature
Reaction Step 3 Heated to reflux for 3 hours
Workup Removal of volatiles, poured into ice water, extracted with ethyl ether

| Yield | 95% |

Advanced Synthetic Strategies for Pyrimidine Carbaldehydes

Modern synthetic chemistry continually seeks more efficient, economical, and environmentally friendly methods. For pyrimidine carbaldehydes, this includes the development of multi-component reactions and the adoption of green chemistry principles.

Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all starting materials. tcichemicals.comfrontiersin.org This approach offers significant advantages, including reduced reaction steps, minimal waste generation, and the rapid construction of complex molecular architectures. frontiersin.org Famous examples of MCRs include the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction, which produce dihydropyridine (B1217469) and dihydropyrimidinone derivatives, respectively. tcichemicals.comorganic-chemistry.org

Cascade reactions, which involve a sequence of intramolecular or intermolecular transformations occurring in one pot, are also pivotal. For instance, a five-component cascade reaction has been developed to synthesize complex pyrido[1,2-a]pyrimidine (B8458354) derivatives, highlighting the power of these strategies to build fused heterocyclic systems efficiently. rsc.org Such domino protocols often involve a series of steps like Knoevenagel condensation, Michael addition, and cyclization, all proceeding under a single set of reaction conditions. rsc.org While a specific MCR for this compound is not prominently documented, these advanced strategies represent a frontier in heterocyclic synthesis, offering potential pathways to this and related structures through careful design of starting materials. organic-chemistry.orgresearchgate.net

Sustainable and Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance safety. rasayanjournal.co.innih.gov These approaches focus on reducing the use of hazardous solvents and toxic reagents, improving energy efficiency, and designing safer chemical processes. rasayanjournal.co.in

Key green strategies applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and often increase product yields. rasayanjournal.co.innih.gov

Ultrasound-Assisted Synthesis: Employs ultrasonic waves to accelerate reactions, particularly in heterogeneous systems. rasayanjournal.co.inresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, for example, by mechanical grinding of solid reactants, minimizes waste and avoids the use of volatile organic compounds. rasayanjournal.co.inmdpi.com A notable example is the iodination of pyrimidines under solvent-free conditions using solid iodine and silver nitrate. mdpi.com

Use of Greener Reagents: Replacing highly toxic and hazardous reagents with safer alternatives is a core principle. For instance, in the synthesis of chlorinated pyrimidine intermediates, the highly toxic phosphorus oxychloride (POCl₃) can be substituted with triphosgene, which is considered safer and easier to handle for industrial-scale production. google.com

Catalysis: The use of catalysts, including green catalysts and organocatalysts, can improve reaction efficiency and allow for milder reaction conditions. nih.gov

These sustainable methods offer powerful alternatives to traditional synthetic routes, leading to higher yields, shorter reaction times, and a significantly reduced environmental footprint. rasayanjournal.co.inresearchgate.net

Synthesis of Key Intermediates and Analogues Bearing the this compound Moiety

The synthesis of substituted analogues of this compound is essential for creating a library of compounds for further research and development. Amino and halogenated derivatives are particularly important intermediates.

Synthesis of Amino-Substituted Pyrimidine Carbaldehydes (e.g., 4-amino-2-methylpyrimidine-5-carbaldehyde)

4-Amino-2-methylpyrimidine-5-carbaldehyde (B1281698) is a key analogue characterized by the presence of an amino group at the 4-position and a carbaldehyde at the 5-position. cymitquimica.com A documented method for its synthesis involves the reduction of the corresponding nitrile precursor. prepchem.comchemicalbook.com

The synthesis starts with 4-amino-2-methylpyrimidine-5-carbonitrile. This compound is subjected to a reductive hydrolysis reaction. A mixture of the nitrile, formic acid, and water is treated with a Raney nickel catalyst. prepchem.com This one-step process converts the nitrile group (-CN) directly into a carbaldehyde group (-CHO), yielding the desired product.

Table 2: Synthesis of 4-amino-2-methylpyrimidine-5-carbaldehyde

Parameter Detail
Starting Material 4-amino-2-methylpyrimidine-5-carbonitrile
Reagents 97% Formic acid, Water, Raney nickel catalyst
Process Reduction of the nitrile in the presence of the catalyst and formic acid

| Product | 4-amino-2-methylpyrimidine-5-carbaldehyde |

Synthesis of Halogenated Pyrimidine Carbaldehydes (e.g., 2-chloro-4-methylpyrimidine-5-carbaldehyde)

The synthesis of 2-chloro-4-methylpyrimidine-5-carbaldehyde (B12275008) involves creating the 2-chloro-4-methylpyrimidine (B15830) core, followed by the introduction of the carbaldehyde group. The synthesis of the core intermediate, 2-chloro-4-methylpyrimidine, can be achieved from 2,4-dichloropyrimidine (B19661). In a method proposed by the American Comentis Company, 2,4-dichloropyrimidine is reacted with methylmagnesium chloride (MeMgCl) in the presence of an iron catalyst, Fe(acac)₃. guidechem.com This reaction selectively replaces one chlorine atom with a methyl group.

Another route involves the dehydrochlorination of 2,4-dichloro-6-methyl-pyrimidine using zinc powder and ammonia (B1221849) in water, which yields 2-chloro-4-methylpyrimidine. chemicalbook.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
4,6-dichloro-2-methylpyrimidine-5-carbaldehyde
4-amino-2-methylpyrimidine-5-carbaldehyde
2-chloro-4-methylpyrimidine-5-carbaldehyde
Phosphorus oxychloride (POCl₃)
N,N-dimethylformamide (DMF)
2-Methylpyrimidine-4,6-diol
4,6-Dichloropyrimidine-5-carbaldehyde
4,6-Dihydroxypyrimidine
Ethyl ether
4-amino-2-methylpyrimidine-5-carbonitrile
Formic acid
Raney nickel
Iodine
Silver nitrate
Triphosgene
2,4-Dichloropyrimidine
Methylmagnesium chloride (MeMgCl)
Iron(III) acetylacetonate (B107027) (Fe(acac)₃)
2,4-Dichloro-6-methyl-pyrimidine
Zinc

Chemical Reactivity and Transformation Pathways of 4 Methylpyrimidine 5 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde moiety is a primary center for a variety of chemical reactions, including nucleophilic additions, oxidations, reductions, and condensations.

The electrophilic carbon atom of the aldehyde group in 4-methylpyrimidine-5-carbaldehyde is susceptible to attack by nucleophiles. A significant class of such reactions involves organometallic reagents like Grignard reagents (RMgX). openstax.org The addition of a Grignard reagent to the aldehyde would lead to the formation of a secondary alcohol. openstax.org This reaction proceeds through a nucleophilic addition mechanism where the carbanionic part of the Grignard reagent attacks the carbonyl carbon, followed by protonation of the resulting alkoxide. mnstate.edu

In a related study on 4-amino-5-cyano-2-methylpyrimidine, the addition of Grignard reagents resulted in the formation of α-keto-2-methyl-4-aminopyrimidines. nih.gov This suggests that the pyrimidine (B1678525) ring can influence the reactivity of adjacent functional groups. While direct studies on this compound are limited, it is anticipated that it would readily undergo nucleophilic additions with various carbon and heteroatom nucleophiles.

The aldehyde group of pyrimidine-5-carbaldehydes can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde functionality yields the corresponding carboxylic acid. For a similar compound, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (B1173359), this transformation can be achieved using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). It is expected that this compound would react similarly to produce 4-methylpyrimidine-5-carboxylic acid. smolecule.com A variety of oxidizing agents, including those based on cobalt, have been shown to be effective for the oxidation of aldehydes to carboxylic acids. rsc.org

Reduction: The reduction of the aldehyde group leads to the formation of the corresponding primary alcohol, 4-methylpyrimidine-5-methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄). smolecule.commasterorganicchemistry.com This reagent is a mild and selective reducing agent for aldehydes and ketones. masterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed, which are capable of reducing a wider range of carbonyl compounds. savemyexams.com

Table 1: Oxidation and Reduction of the Aldehyde Moiety
TransformationReactantReagent(s)Product
OxidationThis compoundKMnO₄ or CrO₃4-Methylpyrimidine-5-carboxylic acid
ReductionThis compoundNaBH₄ or LiAlH₄4-Methylpyrimidine-5-methanol

This compound can undergo condensation reactions with primary amines to form Schiff bases, also known as imines. tsijournals.comijacskros.comnih.gov This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl group, followed by dehydration to form the characteristic carbon-nitrogen double bond of the imine. tsijournals.com

A study on the reaction of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde with aliphatic diamines demonstrated the successful formation of bisazomethines (a type of Schiff base). journalspress.com The reaction proceeded with high yields in water, highlighting the utility of pyrimidine-5-carbaldehydes in forming imine linkages. journalspress.com The formation of imines from aldehydes and primary amines is a well-established reaction, often catalyzed by acid. ijacskros.commasterorganicchemistry.com These Schiff bases are versatile intermediates in organic synthesis.

The aldehyde group of pyrimidine-5-carbaldehydes can react with hydroxylamine (B1172632) (NH₂OH) to form oximes. This reaction is a condensation reaction, similar to Schiff base formation, where the nitrogen of hydroxylamine attacks the carbonyl carbon, followed by the elimination of a water molecule.

Specifically, derivatives of 4-aminopyrimidine-5-carbaldehyde (B100492) have been used to synthesize a series of 4-aminopyrimidine-5-carbaldehyde oximes. nih.gov These compounds have been investigated for their biological activities. The synthesis of oximes from aldehydes is a general and widely used reaction in organic chemistry.

Table 2: Condensation Reactions of the Aldehyde Group
Reaction TypeReactant(s)Product Type
Schiff Base FormationThis compound + Primary Amine (R-NH₂)Imine (Schiff Base)
Oxime FormationThis compound + Hydroxylamine (NH₂OH)Oxime

Reactivity and Modifications of the Pyrimidine Ring System

The pyrimidine ring in this compound is an aromatic heterocycle, but its reactivity is significantly influenced by the presence of the two nitrogen atoms.

The pyrimidine ring is generally considered to be electron-deficient due to the electronegativity of the nitrogen atoms. wikipedia.org This deactivation makes electrophilic aromatic substitution (EAS) more difficult compared to benzene. wikipedia.org When EAS does occur, it is directed to the C-5 position, which is the most electron-rich carbon in the pyrimidine ring. wikipedia.org

The presence of the methyl group at C-4 and the aldehyde group at C-5 on this compound will further influence the regioselectivity of any potential electrophilic substitution. The methyl group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. In this specific case, the C-5 position is already substituted. The electron-withdrawing nature of the two ring nitrogens and the aldehyde group would likely make further electrophilic substitution on the ring challenging. Studies on related pyrimidine systems have shown that electrophilic attack can sometimes occur at a nitrogen atom (N-alkylation or N-oxidation) or on an exocyclic amino group if present. wikipedia.orgresearchgate.net For instance, nitration and halogenation have been observed at the 5-position of substituted pyrimidines. wikipedia.org However, specific examples of electrophilic aromatic substitution on this compound are not extensively documented.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when substituted with good leaving groups like halogens. In derivatives of this compound, such as those containing chloro substituents, the electron-withdrawing nature of the pyrimidine ring and the aldehyde group facilitates the displacement of these leaving groups by various nucleophiles. researchgate.netwuxiapptec.comuomustansiriyah.edu.iqgovtpgcdatia.ac.in

The general mechanism for SNAr involves a two-step addition-elimination process. uomustansiriyah.edu.iq The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the substitution product. uomustansiriyah.edu.iq

The regioselectivity of SNAr reactions on substituted pyrimidines can be influenced by the electronic effects of the substituents present on the ring. wuxiapptec.com For instance, in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), the presence of the amino and carbaldehyde groups influences the positions at which nucleophilic attack occurs. mdpi.com Studies have shown that reactions on such symmetrically substituted dichloropyrimidine derivatives can proceed efficiently with various amines under controlled stoichiometric conditions. mdpi.com Unexpected products resulting from amination, solvolysis, and condensation have also been observed, highlighting the complex reactivity of these systems. researchgate.netmdpi.com

Table 1: Examples of SNAr Reactions on Dichloropyrimidine Carbaldehydes

Starting MaterialNucleophileProductReference
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeAminesN-substituted aminopyrimidine derivatives mdpi.com
4,6-Dichloropyrimidine-5-carbaldehyde (B460487)Methyl thioglycolateThieno[2,3-d]pyrimidine derivatives researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyrimidine Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds, including pyrimidines. The Suzuki-Miyaura and Buchwald-Hartwig reactions are prominent examples that enable the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, on the pyrimidine core. mdpi.comnumberanalytics.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. rsc.org This reaction is widely used to form biaryl structures. In the context of this compound derivatives bearing halogen substituents, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the pyrimidine halide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst. rsc.org The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. mdpi.com

Table 2: Examples of Suzuki-Miyaura Coupling with Pyrimidine Derivatives

Pyrimidine SubstrateBoron ReagentCatalyst/LigandProductReference
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeArylboronic acidsPd(PPh₃)₄2-Amino-4,6-diarylpyrimidine-5-carbaldehyde
4-Chloro-6-methylpyrimidine-5-carbaldehydeArylboronic acidsPd(PPh₃)₄, K₂CO₃4-Aryl-6-methylpyrimidine-5-carbaldehyde

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. numberanalytics.comorganic-chemistry.org This reaction provides a direct method for introducing a wide range of amino functionalities onto the pyrimidine ring of this compound derivatives.

The catalytic cycle for the Buchwald-Hartwig amination typically begins with the oxidative addition of the palladium(0) catalyst to the pyrimidine halide. numberanalytics.com Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex yields the aminated pyrimidine product and regenerates the active palladium(0) catalyst. The selection of the appropriate palladium precursor and phosphine (B1218219) ligand is critical for the success of the reaction. mdpi.comacs.org

Table 3: Examples of Buchwald-Hartwig Amination with Pyrimidine Derivatives

Pyrimidine SubstrateAmineCatalyst/LigandProductReference
2,4-DichloropyrimidinesPrimary and secondary aminesPalladium/phosphine complexes2- and 4-Aminopyrimidines organic-chemistry.org
(Hetero)Aryl TosylatesAminesNHC/Palladium(II) precatalystN-(Hetero)aryl amines organic-chemistry.org

Heteroannulation and Cyclization Reactions to Fused Pyrimidine Systems

The aldehyde functionality of this compound is a key handle for the construction of various fused heterocyclic systems through heteroannulation and cyclization reactions. These reactions lead to the formation of polycyclic structures with diverse pharmacological potential.

Construction of Pyrido[2,3-d]pyrimidines via Friedländer-type Syntheses

The Friedländer synthesis is a classic method for the preparation of quinolines and, by extension, fused pyridine (B92270) rings. A modified Friedländer-type reaction can be employed to construct the pyrido[2,3-d]pyrimidine (B1209978) skeleton. This typically involves the condensation of a 4-aminopyrimidine-5-carbaldehyde derivative with a compound containing an activated methylene (B1212753) group, such as an acetophenone. researchgate.net

The reaction is often catalyzed by an acid, like boron trifluoride etherate (BF₃·Et₂O), and can be performed under solvent-free conditions. researchgate.net The initial step is a Knoevenagel-type condensation between the aldehyde and the active methylene compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrido[2,3-d]pyrimidine system. thieme-connect.de This methodology allows for the synthesis of a variety of 7-arylpyrido[2,3-d]pyrimidines. researchgate.netnih.gov

Table 4: Synthesis of Pyrido[2,3-d]pyrimidines via Friedländer-type Reaction

Pyrimidine PrecursorKetoneCatalystProductReference
4-Aminopyrimidin-4(3H)-one-5-carboxaldehydesAcetophenonesBF₃·Et₂O7-Arylpyrido[2,3-d]pyrimidines researchgate.net
6-Aminouracil derivativesα,β-Unsaturated ketonesAcid or Base5,7-Diarylpyrido[2,3-d]pyrimidines researchgate.net

Synthesis of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

The versatile reactivity of this compound and its derivatives allows for the synthesis of different isomeric pyrimidopyrimidine ring systems.

Pyrimido[4,5-d]pyrimidines can be synthesized through various routes, often involving multicomponent reactions. rsc.orgresearchgate.netoiccpress.com One common approach is the condensation of a 6-aminopyrimidine derivative with an aldehyde and another component like urea (B33335) or thiourea (B124793) in a Biginelli-type reaction. rsc.org Alternatively, cyclization of appropriately substituted pyrimidines can lead to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) core. mdpi.comnih.gov For instance, the reaction of a 4-amino-5-cyanopyrimidine with a suitable reagent can close the second pyrimidine ring.

Pyrimido[5,4-d]pyrimidines are another class of fused heterocycles accessible from pyrimidine precursors. Their synthesis often involves the cyclization of 5-substituted-4-aminopyrimidines. For example, the reaction of ethyl 4-chloro-2-methylpyrimidine-5-carboxylate with thioureas can lead to the formation of 7-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives, which are structurally related to the pyrimido[5,4-d]pyrimidine (B1612823) system. nih.gov

Table 5: Synthetic Approaches to Pyrimidopyrimidines

Generation of Pyrazolo[3,4-d]pyrimidines and Thieno[2,3-d]pyrimidines

The aldehyde group of this compound serves as a crucial synthon for the construction of other five-membered heterocyclic rings fused to the pyrimidine core.

Pyrazolo[3,4-d]pyrimidines are often synthesized by reacting a pyrimidine derivative containing vicinal amino and aldehyde (or a precursor) functionalities with hydrazine (B178648) or its derivatives. researchgate.netekb.eg For example, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde can be converted into N-substituted-2,4-diamino-6-chloro-5-carbaldehydes, which upon reaction with hydrazine, undergo cyclization to form pyrazolo[3,4-d]pyrimidines. researchgate.net Microwave-assisted synthesis has been shown to be an efficient method for this transformation. researchgate.net

Thieno[2,3-d]pyrimidines can be prepared from 4,6-dichloropyrimidine-5-carbaldehydes through intramolecular cyclization of intermediate pyrimidine-thioethers. researchgate.netekb.egnih.gov The reaction of a chloropyrimidine-5-carbaldehyde with a reagent like methyl thioglycolate leads to a 6-(substituted methylthio)-5-pyrimidinecarbaldehyde intermediate. This intermediate can then undergo an intramolecular condensation to form the fused thiophene (B33073) ring, yielding a thieno[2,3-d]pyrimidine. researchgate.net

Table 6: Synthesis of Fused Five-Membered Heterocycles

Fused SystemSynthetic MethodKey Pyrimidine IntermediateReagentReference
Pyrazolo[3,4-d]pyrimidineCyclizationN-substituted-2,4-diamino-6-chloro-5-carbaldehydeHydrazine researchgate.net
Thieno[2,3-d]pyrimidineIntramolecular cyclization6-Chloropyrimidine-5-carbaldehydeMethyl thioglycolate researchgate.net

Formation of Pyrimido[4,5-e]benchchem.comresearchgate.netdiazepines and Related Diazepine (B8756704) Derivatives

The synthesis of seven-membered diazepine rings fused to a pyrimidine core, such as pyrimido[4,5-e] researchgate.netdiazepines, can be achieved from 6-aminopyrimidin-5-carbaldehydes. A two-step sequence involving acylation followed by cyclization of 6-amino-5-(aminomethyl)pyrimidines, which are themselves derived from the carbaldehyde, can afford the pyrimido[4,5-e] researchgate.netdiazepine scaffold. researchgate.net

Related diazepine derivatives can also be synthesized. For example, novel thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b] researchgate.netdiazepines have been obtained with high regioselectivity from the reaction of triamino- or tetraaminopyrimidines with α,β-unsaturated carbonyl compounds derived from 2,4-dichlorothiazol-5-carbaldehyde. conicet.gov.ar The condensation of o-phenylenediamines with ketones is a general method for the synthesis of 1,5-benzodiazepines, and similar principles can be applied to the synthesis of pyrimido-fused diazepines. nih.gov

Table 7: Synthesis of Pyrimido-Fused Diazepines

Fused SystemSynthetic ApproachKey PrecursorsReference
Pyrimido[4,5-e] researchgate.netdiazepinesAcylation/cyclization sequence6-Amino-5-(aminomethyl)pyrimidines researchgate.net
8,9-Dihydro-7H-pyrimido[4,5-b] researchgate.netdiazepinesCondensationTriamino- or tetraaminopyrimidines and α,β-unsaturated carbonyl compounds conicet.gov.ar
Indeno[1,2-e]pyrimido[4,5-b] researchgate.netdiazepine-5,11-dionesCondensation5,6-Diamino-3,4-dihydropyrimidin-4-ones and 2-arylideneindandiones nih.gov

General Strategies for the Creation of Diverse Fused Pyrimidine Architectures

The strategic functionalization of the pyrimidine core is a cornerstone of heterocyclic chemistry, enabling the synthesis of a vast array of fused ring systems with significant applications, particularly in medicinal chemistry. This compound serves as a versatile building block in this context, with its aldehyde group providing a reactive handle for various cyclization and condensation reactions. These transformations lead to the construction of diverse fused pyrimidine architectures, including pyrimido[4,5-d]pyrimidines and pyrido[4,5-d]pyrimidines. The general strategies for elaborating the this compound framework into these more complex heterocyclic systems primarily revolve around multicomponent reactions and cyclocondensation reactions.

A prominent strategy for constructing fused pyrimidines is through multicomponent reactions (MCRs), which offer an efficient means to generate molecular complexity in a single step from three or more starting materials. sci-hub.se The aldehyde functionality in this compound makes it an ideal component for such reactions. For instance, Biginelli-type reactions, a well-established class of MCRs, can be envisioned for the synthesis of dihydropyrimidinones fused to the initial pyrimidine ring. In a general sense, this would involve the condensation of this compound with a β-ketoester and urea or thiourea. This approach has been successfully employed for the synthesis of tetrahydropyrimido[4,5-d]pyrimidine-diones using aryl aldehydes, barbituric acid, and urea or thiourea. nih.govrsc.org

Another powerful MCR strategy is the Ugi reaction, which can incorporate the aldehyde group of this compound to create complex, fused scaffolds. Furthermore, three-component condensation reactions involving an aldehyde, an aminopyrimidine derivative, and an active methylene compound are widely used to construct pyrimido[4,5-d]pyrimidine skeletons. nih.govresearchgate.net By analogy, this compound could react with a suitable aminopyrimidine and a compound with an active methylene group to yield a pyrimido[4,5-d]pyrimidine derivative. The versatility of MCRs allows for the introduction of a wide range of substituents, leading to a diverse library of fused pyrimidine compounds. rsc.orgnih.gov

Cyclocondensation reactions represent another major pathway to fused pyrimidine architectures starting from this compound. These reactions typically involve the formation of a new ring through the reaction of the aldehyde group with a binucleophilic reagent. For example, the reaction of a pyrimidine-5-carbaldehyde (B119791) with an amine can lead to the formation of an imine intermediate, which can then undergo intramolecular cyclization. A practical strategy for preparing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones starts from 4,6-dichloro-5-formylpyrimidine, where an intramolecular amide addition to an in situ formed iminium intermediate is a key step. researchgate.net

The synthesis of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine derivatives has been achieved through the reaction of ethyl 4-chloro-2-methylpyrimidine-5-carboxylate with substituted thioureas. nih.gov This suggests that this compound could undergo similar cyclocondensation reactions with appropriate binucleophiles to afford a variety of fused systems. The reaction of 4-aminopyrimidine-5-carbaldehydes with acetophenones in a Friedländer-type synthesis is a known route to pyrido[2,3-d]pyrimidines, highlighting the utility of the o-amino-aldehyde functionality in building fused pyridine rings.

The following table provides a summary of the key reactive sites on this compound and the types of reactions that can be employed to generate fused pyrimidine systems.

Reactive SiteReagent TypeReaction TypeFused System
Aldehyde group (C5)β-Ketoester, Urea/ThioureaBiginelli-type Multicomponent ReactionDihydropyrimido[4,5-d]pyrimidinone
Aldehyde group (C5)Amine, Isocyanide, Carboxylic acidUgi Multicomponent ReactionComplex fused scaffolds
Aldehyde group (C5)Aminopyrimidine, Active methylene compoundThree-component CondensationPyrimido[4,5-d]pyrimidine
Aldehyde group (C5)Binucleophile (e.g., substituted thiourea)CyclocondensationPyrimido[4,5-d]pyrimidine, Pyrimido[5,4-e]-1,3-thiazine

Applications of 4 Methylpyrimidine 5 Carbaldehyde in Specialized Chemical Research

4-Methylpyrimidine-5-carbaldehyde as a Versatile Building Block in Complex Chemical Synthesis

The strategic placement of a formyl group on the pyrimidine (B1678525) ring allows this compound to serve as a key intermediate in the construction of intricate molecular architectures. This versatility is exploited in various domains of synthetic chemistry.

Role in the Total Synthesis of Natural Products and Structurally Complex Molecules

While direct total syntheses of natural products starting from this compound are not extensively documented, its utility is evident in its role as a fundamental building block for constructing more complex heterocyclic systems. a2bchem.comcymitquimica.com The aldehyde functional group is a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions, which are fundamental steps in the synthesis of complex molecules. smolecule.com The pyrimidine core itself is a key structural motif in numerous biologically active compounds, and synthetic strategies often rely on pre-functionalized pyrimidines to streamline the assembly of the final target. The process of creating complex molecules from simpler ones is central to organic chemistry, with applications in materials science and drug discovery. chemscene.comresearchgate.netengineering.org.cn The use of such building blocks is a key strategy in the efficient synthesis of natural products and other complex targets. beilstein-journals.orgmdpi.comkfupm.edu.sa

Contribution to the Synthesis of Vitamin B1 Analogs and Related Precursors (e.g., 4-amino-5-aminomethyl-2-methylpyrimidine)

A significant application of pyrimidine aldehydes lies in the synthesis of precursors for Vitamin B1 (thiamine). The compound 4-amino-5-aminomethyl-2-methylpyrimidine is a crucial intermediate in the industrial production of thiamine (B1217682). tcichemicals.comnih.govgoogle.com This diamine is typically joined with a thiazole (B1198619) moiety to complete the thiamine structure.

The synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine can logically proceed from a corresponding 5-formylpyrimidine derivative. The aldehyde group (-CHO) can be converted to the required aminomethyl group (-CH2NH2) through a process known as reductive amination. This highlights the instrumental role of pyrimidine aldehydes as precursors to essential vitamin components. Furthermore, 4-amino-5-aminomethyl-2-methylpyrimidine and its analog, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), are vital for the growth of certain marine organisms that cannot synthesize the pyrimidine part of thiamine themselves. researchgate.netfrontiersin.org

Precursor/AnalogTarget Molecule/UseSignificance
This compound4-amino-5-aminomethyl-2-methylpyrimidineServes as a logical starting point for synthesizing a key Vitamin B1 intermediate.
4-amino-5-aminomethyl-2-methylpyrimidineVitamin B1 (Thiamine)A key building block in the industrial synthesis of this essential vitamin. google.com
4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP)Thiamine BiosynthesisEssential for marine microbes that exhibit auxotrophy for the pyrimidine moiety of Vitamin B1. frontiersin.orgnih.gov

Utilization in the Development of Diverse Chemical Scaffolds for Drug Discovery (excluding clinical outcomes)

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of therapeutic agents. researchgate.netnih.gov this compound is an excellent starting material for creating diverse libraries of compounds for drug discovery. The aldehyde group facilitates the construction of more complex fused heterocyclic systems.

A prime example is the Friedländer annulation, a reaction that condenses an ortho-amino-aldehyde with a compound containing a reactive α-methylene group. semanticscholar.org Specifically, 4-aminopyrimidine-5-carbaldehydes react with acetophenones to yield 7-arylpyrido[2,3-d]pyrimidines. semanticscholar.org These scaffolds are of great interest due to their structural similarity to purines and their wide range of biological activities. The ability to readily synthesize such diverse chemical scaffolds is crucial for exploring new areas of chemical space in the search for novel drug candidates. researchgate.netcymitquimica.com

Research into Medicinal Chemistry Applications (Focus on Mechanistic Understanding and Design Principles, excluding clinical data)

The pyrimidine nucleus is central to the design of molecules that can interact with biological targets like enzymes. Research focuses on understanding how these molecules bind and how their structure can be optimized for greater efficacy.

Design and Synthesis of Pyrimidine-Based Enzyme Inhibitors (e.g., VEGFR-2, PI3K/Akt/mTOR pathway components)

The pyrimidine scaffold is a key feature in the design of inhibitors for several protein kinases, which are crucial targets in cancer therapy.

VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govresearchgate.net Many VEGFR-2 inhibitors are designed around a pyrimidine core, which mimics the adenine (B156593) ring of ATP and binds to the kinase's ATP-binding site. nih.govekb.eg The design strategy involves using the pyrimidine as a central scaffold to which other chemical groups are attached. These appended groups form additional interactions within the binding pocket, enhancing the inhibitor's potency and selectivity. nih.govresearchgate.net

PI3K/Akt/mTOR Pathway Inhibitors: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. researchgate.netmdpi.comoncotarget.com Pyrimidine and fused-pyrimidine systems, such as pyrrolopyrimidines, are foundational structures for potent inhibitors of kinases within this pathway, including PI3K and mTOR. google.comnih.gov The design principle is similar to that of VEGFR-2 inhibitors, where the pyrimidine core acts as an anchor in the ATP-binding site, allowing for synthetic modifications to optimize biological activity. researchgate.netnih.gov

Target Enzyme/PathwayRole of Pyrimidine ScaffoldResearch Focus
VEGFR-2 Acts as an ATP-mimetic anchor in the kinase domain.Design of potent and selective angiogenesis inhibitors. nih.govresearchgate.netnih.gov
PI3K/Akt/mTOR Forms the core structure for inhibitors targeting key pathway kinases like PI3K and mTOR.Development of agents to block aberrant cell growth and survival signals. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Biological Activity (Theoretical and Analog Synthesis)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov this compound is an ideal starting point for SAR studies because its aldehyde group offers a convenient point for chemical modification.

By reacting the aldehyde with a variety of amines, hydrazines, or other nucleophiles, chemists can generate a library of derivatives with systematic structural variations. journalspress.com For instance, condensation with diamines can produce novel bisazomethine compounds. journalspress.com These new molecules are then tested for biological activity, such as enzyme inhibition.

The resulting data helps to build a model of the pharmacophore—the essential set of structural features required for activity. For example, SAR studies on pyrimidine-based VEGFR-2 inhibitors have shown how different substituents on the pyrimidine ring affect binding affinity and selectivity. nih.govresearchgate.net This theoretical understanding guides the design of next-generation compounds with improved properties, demonstrating the crucial link between synthetic chemistry and the principles of drug design. jst.go.jp

Exploration in Agrochemical Research and Formulation as Chemical Intermediates

The pyrimidine scaffold is a crucial component in a variety of biologically active molecules, including those developed for the agrochemical sector. Derivatives of pyrimidine are recognized for their presence in pesticides and other crop protection agents. cymitquimica.comontosight.ai In this context, this compound and its structural analogs serve as valuable chemical intermediates. cymitquimica.comontosight.ai The reactivity of the aldehyde group, combined with the inherent properties of the pyrimidine ring, makes it a versatile building block for synthesizing more complex molecules with potential herbicidal, fungicidal, or insecticidal activities.

The aldehyde functional group can readily participate in condensation reactions, such as the formation of Schiff bases, or undergo oxidation or reduction to introduce different functionalities. cymitquimica.com This allows for the systematic modification of the molecule's structure to optimize its biological efficacy and tailor its properties for specific agricultural applications. ontosight.ai Companies involved in the supply of chemical intermediates for the agrochemical industry often list pyrimidine derivatives, highlighting their role in the development pipeline for new agricultural products. echemi.com For instance, related compounds like ethyl 2-chloro-4-methylpyrimidine-5-carboxylate are utilized as starting materials in the synthesis of pesticides. ontosight.ai The exploration of this compound in this field is focused on its utility as a precursor to novel active ingredients.

Applications in Materials Science Research

The electronic characteristics of pyrimidine derivatives are a subject of significant research interest in materials science. The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which strongly influence the electronic distribution within the molecule. semanticscholar.org This inherent π-deficiency is a key feature that researchers investigate and exploit for the development of novel electronic materials. sciety.orgresearchgate.net

Computational studies, such as those using Density Functional Theory (DFT), are frequently employed to understand and predict the electronic properties of these compounds. sciety.orgdergipark.org.tr For instance, a comprehensive investigation of a similar molecule, 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidine carboxaldehyde, involved DFT analysis to optimize its molecular structure and explore its electronic characteristics. sciety.orgresearchgate.net Such studies provide deep insights into molecular stability, chemical reactivity, and potential for electronic applications. sciety.org

Key electronic properties investigated in pyrimidine derivatives include:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's electronic stability and reactivity. sciety.orgresearchgate.net A smaller gap can suggest higher reactivity and potential for use in molecular electronics.

Molecular Electrostatic Potential (MEP): MEP mapping is used to visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. sciety.orgdergipark.org.tr This is vital for predicting intermolecular interactions and the molecule's behavior in an electronic device.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding intramolecular charge delocalization and hyperconjugative interactions, which are fundamental to the compound's electronic structure and stability. sciety.orgresearchgate.net

The data from these theoretical and experimental analyses guide the design of new this compound derivatives with tailored electronic properties for specific applications in materials science. sciety.org

PropertySignificance in Materials ScienceRelevant Research Findings on Pyrimidine Derivatives
HOMO-LUMO Energy GapIndicates molecular stability, chemical reactivity, and electronic excitation energy. sciety.orgresearchgate.netAnalysis of related pyrimidine carboxaldehydes via TD-DFT reveals key electronic transitions and provides insights into molecular electronics. sciety.orgresearchgate.net
Molecular Electrostatic Potential (MEP)Identifies reactive sites for intermolecular interactions, crucial for crystal packing and device fabrication. sciety.orgdergipark.org.trMEP maps highlight the three-dimensional charge distribution, showing nucleophilic and electrophilic regions. sciety.orgdergipark.org.tr
Dipole MomentInfluences solubility, intermolecular forces, and the alignment of molecules in an electric field. semanticscholar.orgPyrimidine itself is polar, with a dipole moment around 2.1-2.4 D, a property that is modulated by substituents. semanticscholar.org
π-System CharacterThe π-deficient nature of the pyrimidine ring influences its acceptor properties in donor-acceptor systems. semanticscholar.orgThe electron-pulling effect of the ring nitrogens makes the 2-, 4-, and 6-positions electron deficient. semanticscholar.org

The unique electronic properties of pyrimidine derivatives make them attractive candidates for use in sensors and advanced electronic devices. routledge.com The development of chemical sensors often relies on materials that can interact with an analyte in a way that produces a measurable signal, such as a change in electrical conductivity or optical properties. wikipedia.org

The π-deficient nature of the this compound ring system, combined with the reactive aldehyde group, offers multiple avenues for its incorporation into sensor architectures. Derivatives can be designed to act as the active material in chemiresistive sensors, where adsorption of gas or chemical molecules alters the material's conductivity. The electron-rich and electron-poor regions of the molecule, predictable through MEP analysis, can facilitate specific interactions with target analytes. sciety.orgdergipark.org.tr

Furthermore, in the field of biomedical sensing, there is a drive to develop fast, label-free, and selective detection systems. routledge.com Aptamer-based electronic sensors, for example, utilize target-induced conformational changes in nucleic acids to generate a signal. nih.gov While not directly employing this compound, this illustrates the principle of using molecular recognition to create electronic signals. The ability of pyrimidine derivatives to form specific hydrogen bonds and participate in π-stacking interactions could be harnessed in the design of novel biosensors. Biologically-formed minerals are even used by some organisms as magnetic sensors. wikipedia.org The development of wide-bandgap semiconductor sensors for gas, chemical, and biomedical applications is an active area of research where novel organic materials are continuously being explored for their potential advantages over traditional silicon-based devices. routledge.com

Catalytic Applications and Ligand Design Involving this compound

In the field of olefin polymerization, catalyst systems often consist of a primary catalyst (typically a transition metal complex) and a cocatalyst. mdpi.com The cocatalyst, or activator, plays a critical role in generating the active cationic metal-alkyl species responsible for polymerization. mdpi.comnih.gov While compounds like methylaluminoxane (B55162) (MAO) are common, research into new cocatalysts and external donors continues, aiming to improve catalyst performance and tailor polymer properties. mdpi.commdpi.com

Nitrogen-containing heterocyclic compounds can function as external electron donors in Ziegler-Natta catalyst systems. These donors can influence the stereoselectivity and activity of the catalyst. Given that this compound is a Lewis base due to the lone pairs of electrons on its nitrogen atoms, it represents a potential candidate for investigation in this role. Its interaction with the components of a catalytic system could modulate the electronic and steric environment of the active center.

The use of ketoimide compounds with methylaluminoxanes and the application of borate (B1201080) cocatalysts are established strategies in homogeneous polymerization. nih.govresearchgate.net The modular nature of modern cocatalysts allows for systematic structural variations to enhance properties like solubility in hydrocarbon solvents. mdpi.com The investigation of pyrimidine-based compounds like this compound as either a direct component of a novel cocatalyst or as an external donor is a plausible area of exploratory research, driven by the need for more efficient and selective polymerization systems.

A significant application of this compound in chemical research is its use as a precursor for designing chelating ligands. The aldehyde group is highly reactive towards primary amines, leading to the formation of imines (C=N) through a condensation reaction. When a diamine or a substituted amine is used, this reaction produces Schiff base ligands. researchgate.net These Schiff bases, containing the pyrimidine ring, are excellent chelating agents for transition metal ions. researchgate.netresearchgate.net

The pyrimidine nitrogen atoms, along with the imine nitrogen and potentially other donor atoms in the amine precursor, can coordinate to a central metal ion to form stable metal complexes. researchgate.netsciencebeingjournal.com Research has demonstrated the synthesis of NNS tridentate Schiff base ligands from a related pyrimidine carbaldehyde, which form stable, distorted octahedral complexes with Ni(II), Co(III), and Fe(III). researchgate.net In these complexes, the ligand binds to the metal through a pyrimidyl nitrogen, an azomethine (imine) nitrogen, and a sulfur atom. researchgate.net

Spectroscopic and Computational Characterization of 4 Methylpyrimidine 5 Carbaldehyde and Its Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of sophisticated spectroscopic methods is employed to determine the precise structure and properties of 4-Methylpyrimidine-5-carbaldehyde and related compounds. These techniques, each providing unique insights, are essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR for Structural Proof and Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. In the ¹H NMR spectrum of a pyrimidine (B1678525) derivative, specific chemical shifts and coupling constants reveal the arrangement of protons. For instance, in a related compound, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (B1173359), the proton of the aldehyde group (CHO) appears as a singlet at 10.16 ppm, while the methyl group protons resonate at 2.32 ppm. mdpi.comjournalspress.com The hydroxyl group protons are observed at a significantly downfield shift of 12.59 ppm. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. libretexts.org The carbonyl carbon of the aldehyde group in 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde is typically found in the region of 185.87 ppm. mdpi.com The carbon atoms of the pyrimidine ring and the methyl group also exhibit characteristic chemical shifts, allowing for a complete structural assignment. mdpi.comlibretexts.org For example, the methyl group carbon appears around 18.39 ppm. mdpi.com These spectral data are crucial for confirming the molecular structure and for distinguishing between different isomers. doi.orgresearchgate.net

Table 1: Representative ¹H NMR and ¹³C NMR Data for a this compound Analogue (4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde)

Nucleus Chemical Shift (ppm) Assignment
¹H10.16Aldehyde (CHO)
¹H2.32Methyl (CH₃)
¹H12.59Hydroxyl (OH)
¹³C185.87Carbonyl (C=O)
¹³C18.39Methyl (CH₃)
¹³C99.7, 161.92, 163.57Pyrimidine Ring Carbons

Data sourced from a study on 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com

Mass Spectrometry: ESI-MS, LC-MS for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. uni.lu Electrospray ionization (ESI-MS) is a soft ionization technique that allows for the analysis of thermolabile and high-molecular-weight compounds. rsc.org In the case of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, ESI-MS analysis in negative ion mode shows a peak at m/z [M-H]⁻ of 153.20, which corresponds to the calculated value of 153.33, confirming the molecular formula. mdpi.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures and for studying the fragmentation patterns of molecules. nih.govwiley.com Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide detailed structural information by revealing how the molecule breaks apart. nih.govresearchgate.net The fragmentation pathways are often characteristic of specific functional groups and structural motifs within the molecule. rsc.orggre.ac.uk

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. spectroscopyonline.com These techniques measure the vibrational frequencies of chemical bonds, which are unique to specific functional groups. nih.gov

In the FT-IR spectrum of a pyrimidine derivative, characteristic absorption bands can be observed. For example, the carbonyl (C=O) stretching vibration of the aldehyde group typically appears in the region of 1630-1750 cm⁻¹. spectroscopyonline.comresearchgate.net The C-H stretching vibrations of the methyl and aromatic groups, as well as C=N and C=C stretching vibrations of the pyrimidine ring, also give rise to distinct peaks. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. nih.govsid.ir For instance, in the FT-Raman spectrum of a related compound, 5-hydroxymethyluracil, C-H stretching vibrations are observed in the range of 2917-3083 cm⁻¹, and C-C stretching vibrations are seen at 791 and 1269 cm⁻¹. mdpi.com The analysis of both FT-IR and Raman spectra allows for a more complete and reliable identification of the functional groups present in this compound and its analogues. researchgate.net

Table 2: Key Vibrational Frequencies for Pyrimidine and Aldehyde Moieties

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Technique
C=O Stretch (Aldehyde)1630 - 1750FT-IR
C-H Stretch (Aromatic)3000 - 3100FT-IR, Raman
C-H Stretch (Alkyl)2850 - 3000FT-IR, Raman
C=N Stretch (Ring)1550 - 1650FT-IR, Raman
C=C Stretch (Ring)1450 - 1600FT-IR, Raman

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. google.com This technique provides accurate bond lengths, bond angles, and conformational details of the molecule. scirp.orgnih.gov For pyrimidine derivatives, single-crystal X-ray analysis can confirm the absolute configuration and reveal intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure. The data obtained from X-ray crystallography are invaluable for understanding the solid-state packing and for validating computational models.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For pyrimidine derivatives, characteristic absorption bands corresponding to π → π* and n → π* transitions are observed. researchgate.net For instance, a study on a similar pyrimidine carboxaldehyde derivative showed an experimental absorption maximum at 288 nm, which was assigned to an n → π* transition. researchgate.net The position and intensity of these absorption bands are influenced by the substituents on the pyrimidine ring and the solvent environment. scielo.org.co UV-Vis spectroscopy is useful for confirming the presence of conjugated systems and for studying the electronic properties of the molecule. bohrium.com

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools for complementing experimental data and for gaining deeper insights into the structure, properties, and reactivity of molecules. researchgate.net Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure and properties of molecules. ijcce.ac.ir

Theoretical calculations can be used to:

Optimize the molecular geometry and predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Calculate vibrational frequencies and compare them with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. mdpi.com

Predict NMR chemical shifts, which can assist in the interpretation of experimental NMR spectra.

Simulate UV-Vis spectra by calculating electronic transition energies and oscillator strengths. researchgate.net

Investigate the electronic properties of the molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ambeed.com

By combining experimental spectroscopic data with theoretical calculations, a more complete and accurate understanding of the chemical and physical properties of this compound and its analogues can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a cornerstone in the computational study of molecular systems, offering a balance between accuracy and computational cost. nih.gov It is instrumental in elucidating the electronic structural features, optimizing molecular geometries, and predicting the reactivity of molecules like this compound. nih.govdntb.gov.ua DFT methods, such as the widely used B3LYP functional, enable the calculation of various electronic properties and are crucial in drug design and the study of drug-receptor interactions. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic properties of a molecule. ossila.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. malayajournal.org A smaller energy gap generally corresponds to higher reactivity. ijcce.ac.ir

DFT calculations are routinely employed to determine the energies of these frontier orbitals. ossila.com For pyrimidine derivatives, the distribution of HOMO and LUMO densities reveals potential sites for electrophilic and nucleophilic attack. The analysis of these orbitals can elucidate intramolecular charge transfer (ICT) processes, where electron density is transferred from a donor part of the molecule to an acceptor part upon electronic excitation. This charge transfer is a key aspect of the functionality of many organic electronic materials. researchgate.net The spatial overlap between HOMO and LUMO orbitals also plays a significant role; a smaller overlap can be indicative of efficient charge transfer. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties of a Pyrimidine Derivative (Example Data)

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-2.3 eV
HOMO-LUMO Gap4.2 eV
Ionization Potential (IP)6.5 eV
Electron Affinity (EA)2.3 eV
Electronegativity (χ)4.4 eV
Chemical Hardness (η)2.1 eV
Chemical Softness (S)0.24 eV⁻¹
Electrophilicity Index (ω)4.6 eV

Note: This table presents hypothetical data for illustrative purposes and does not represent experimentally verified values for this compound.

DFT calculations are a powerful tool for predicting various spectroscopic parameters, providing valuable insights that complement experimental data. The Gauge-Including Atomic Orbital (GIAO) method, a common feature in DFT software packages, is frequently used to accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. ijcce.ac.irnih.gov By comparing calculated and experimental shifts, researchers can confirm molecular structures and assign complex spectra. nih.govd-nb.info The accuracy of these predictions can be further enhanced by considering conformational isomers and using appropriate solvent models. nih.govd-nb.info For instance, studies have shown that for complex organic molecules, DFT-based predictions can achieve a mean absolute error of less than 0.21 ppm for ¹H NMR and less than 1.2 ppm for ¹³C NMR. d-nb.info

Similarly, DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. ijcce.ac.ir These calculations help in the assignment of vibrational modes and provide a deeper understanding of the molecular structure and bonding. Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), which can reveal information about electronic transitions within the molecule. ijcce.ac.ir

Molecular Mechanics (MM) and Molecular Dynamics Simulations for Conformational Studies

While DFT is excellent for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the methods of choice for studying the conformational landscape and dynamic behavior of larger molecules and systems. nih.gov MM force fields approximate the potential energy of a system using classical mechanics, allowing for computationally efficient simulations of large systems over longer timescales. nih.govarxiv.org These force fields consist of terms that describe bond stretching, angle bending, torsional angles, and non-bonded interactions. nih.gov

MD simulations use these force fields to simulate the movement of atoms over time, providing insights into the conformational flexibility and dynamics of molecules like this compound and its analogues. mdpi.com By analyzing the simulation trajectories, researchers can identify stable conformations, understand the transitions between them, and explore how the molecule interacts with its environment, such as a solvent or a biological receptor. mdpi.comnih.gov This information is crucial for understanding structure-function relationships and for designing molecules with specific conformational properties.

In Silico Bioactivity Predictions and Screening Methodologies (e.g., PASS Online)

In the early stages of drug discovery, in silico methods are invaluable for predicting the biological activity of compounds and for screening large virtual libraries to identify promising candidates. nih.gov One such tool is the Prediction of Activity Spectra for Substances (PASS) Online, which predicts the probable biological activities of a compound based on its chemical structure. researchgate.netpharmainfo.in PASS provides a list of potential biological effects with corresponding probabilities of being active (Pa) and inactive (Pi). nih.gov

These predictions are based on the structure-activity relationships derived from a large training set of known bioactive compounds. researchgate.net For a given molecule like this compound, PASS can generate a wide range of predicted activities, including potential therapeutic effects and mechanisms of action. pharmainfo.in This allows researchers to prioritize compounds for further experimental testing and to generate hypotheses about their biological targets.

Table 2: Example of PASS Online Bioactivity Predictions for a Hypothetical Pyrimidine Derivative

Predicted ActivityPaPi
Kinase Inhibitor0.6500.021
Antiviral0.5800.045
GPCR Ligand0.4500.112
Ion Channel Blocker0.3200.234
Enzyme Inhibitor0.7100.015

Note: This table presents hypothetical data for illustrative purposes. Pa = probability "to be active", Pi = probability "to be inactive".

Chemoinformatics and Data Mining for Structure-Property Relationships of Pyrimidine-Based Compounds

Chemoinformatics combines chemistry, computer science, and information science to analyze and model chemical data. nih.gov It plays a crucial role in modern drug discovery by enabling the analysis of large datasets of chemical compounds and their associated biological activities. researchgate.net For pyrimidine-based compounds, chemoinformatic approaches can be used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.govresearchgate.net

QSAR/QSPR models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to develop mathematical models that can predict the biological activity or other properties of new, untested compounds. researchgate.net Data mining techniques are employed to explore these large datasets, identify patterns, and build predictive models. mdpi.com These approaches can accelerate the lead optimization process by guiding the design of new pyrimidine derivatives with improved activity and pharmacokinetic profiles. mdpi.comnih.gov Activity landscape modeling is a chemoinformatic strategy that visualizes the relationship between structural similarity and activity, helping to identify key structural features responsible for biological activity. rsc.org

Q & A

Q. What are the typical synthetic routes for preparing 4-Methylpyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?

this compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves functionalizing pyrimidine precursors, such as 4-amino-5-methylpyrimidine, through Vilsmeier-Haack formylation (using POCl₃ and DMF) to introduce the aldehyde group at the 5-position . Reaction conditions (temperature, solvent, stoichiometry) significantly impact yield: for example, controlled temperatures (0–5°C) during aldehyde introduction minimize side reactions like over-oxidation. Post-synthesis purification via recrystallization or silica-gel chromatography is critical to isolate the compound in >95% purity .

Q. What analytical methods are recommended for characterizing this compound?

Key characterization techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm aldehyde proton (~9.8 ppm) and aromatic/methyl group signals .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 137.06 for C₆H₆N₂O) .
  • FT-IR spectroscopy : Absorption bands at ~1680–1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (aldehyde C-H) .
    Cross-validation with elemental analysis ensures purity and structural integrity.

Q. How should researchers handle and store this compound to ensure stability?

The compound is sensitive to light, moisture, and oxidation. Storage recommendations:

  • Temperature : -20°C in amber vials to prevent aldehyde degradation.
  • Atmosphere : Under inert gas (N₂ or Ar) to avoid oxidation to carboxylic acids .
  • Solvent compatibility : Dissolve in anhydrous DCM or THF for long-term stability. Avoid aqueous buffers unless used immediately .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in drug discovery?

Derivatization strategies focus on:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, F) at the 2-position to modulate electronic effects and improve binding to biological targets .
  • Hybrid scaffolds : Condensing the aldehyde group with amines or hydrazines to form Schiff bases or pyrimidine-fused heterocycles (e.g., pyridopyrimidines), which show promise as kinase inhibitors or antimicrobial agents .
  • Prodrug design : Converting the aldehyde to a protected acetal group to enhance solubility and metabolic stability .

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

Data contradictions (e.g., unexpected NMR shifts or MS fragmentation patterns) often arise from:

  • Tautomerism : The aldehyde group may exist in equilibrium with hydrated forms, detectable via 2D NMR (HSQC, HMBC) .
  • Impurity profiles : Use preparative HPLC to isolate minor byproducts (e.g., oxidation products) and re-analyze .
  • Computational validation : Compare experimental IR/NMR data with DFT-calculated spectra (using Gaussian or ORCA) to confirm structural assignments .

Q. What strategies optimize reaction yields in large-scale syntheses of this compound derivatives?

Scale-up challenges include heat dissipation and byproduct formation. Mitigation approaches:

  • Flow chemistry : Continuous flow reactors improve temperature control and mixing efficiency for exothermic steps (e.g., formylation) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) enhance regioselectivity in cross-coupling reactions .
  • Design of Experiments (DoE) : Statistical optimization of variables (pH, solvent ratio) maximizes yield while minimizing waste .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cyclocondensation reactions?

Electron-donating groups (e.g., -OCH₃) at the 4-position increase aldehyde electrophilicity, accelerating nucleophilic attacks (e.g., by amines) to form imines or pyrimidine-fused rings. Conversely, electron-withdrawing groups (e.g., -NO₂) slow reactivity but improve thermal stability of products. Solvent polarity (e.g., DMF vs. toluene) further tunes reaction rates and product distribution .

Methodological Notes

  • Contradictions in evidence : Some synthesis protocols (e.g., Vilsmeier-Haack vs. nucleophilic substitution) yield varying impurity profiles. Researchers should validate routes based on target application .
  • Safety and waste management : Halogenated byproducts (e.g., from chlorinated intermediates) require segregated waste handling and professional disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.